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molecular formula C11H12N2O B3054797 N,1-dimethyl-1H-indole-2-carboxamide CAS No. 61939-18-2

N,1-dimethyl-1H-indole-2-carboxamide

Cat. No. B3054797
M. Wt: 188.23 g/mol
InChI Key: MIEPSGVCFRDTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07741339B2

Procedure details

A 3-liter 3-necked roundbottom flask equipped with overhead stirring was charged with N,1-dimethyl-1H-indole-2-carboxamide (23.45 g, 124.58 mmole) and anhydrous THF (170 mL). The solution was stirred while a solution of LiAlH4 in THF (1.0 M, 250 mL, 250 mmole) was added via syringe. Gas was evolved during the addition of the first 50 mL of LiAlH4 solution. When the addition was complete, the resulting light yellow solution was heated at gentle reflux. After 23 hr, the reaction was cooled in ice and quenched by the sequential dropwise addition of H2O (9.5 mL), 15% NaOH (9.5 mL), and H2O (28.5 mL). The mixture was stirred for 15 min, then was filtered through Celite®, and the filter pad was washed thoroughly with THF. The filtrate was concentrated and the residue was flash chromatographed on silica gel (10% MeOH/CHCl3 containing 0.5% conc. NH4OH). The title compound (20.17 g, 93%) was obtained as a light yellow oil: 1H NMR (300 MHz, CDCl3) δ 7.56 (d, J=7.8 Hz, 1 H), 7.02-7.35 (m, 3 H), 6.38 (s, 1 H), 3.88 (s, 2 H), 3.75 (s, 3 H), 2.49 (s, 3 H).
Quantity
23.45 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([C:5]1[N:6]([CH3:14])[C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2)=O.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:14][N:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:13]=[C:5]1[CH2:3][NH:2][CH3:1] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
23.45 g
Type
reactant
Smiles
CNC(=O)C=1N(C2=CC=CC=C2C1)C
Name
Quantity
170 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Stirring
Type
CUSTOM
Details
with overhead stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3-liter 3-necked roundbottom flask equipped
ADDITION
Type
ADDITION
Details
was added via syringe
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the resulting light yellow solution was heated at gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled in ice
CUSTOM
Type
CUSTOM
Details
quenched by the sequential dropwise addition of H2O (9.5 mL), 15% NaOH (9.5 mL), and H2O (28.5 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
was filtered through Celite®
WASH
Type
WASH
Details
the filter pad was washed thoroughly with THF
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (10% MeOH/CHCl3 containing 0.5% conc. NH4OH)

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
CN1C(=CC2=CC=CC=C12)CNC
Measurements
Type Value Analysis
AMOUNT: MASS 20.17 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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